![molecular formula C16H27N5O2 B5557979 9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5557979.png)

9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The synthesis and study of triazaspiro and oxadiazole derivatives, like the mentioned compound, are important in the field of organic chemistry due to their potential for various applications, including pharmaceuticals and materials science. These compounds are known for their structural uniqueness, which allows for a wide range of chemical reactions and properties.

Synthesis Analysis

While specific synthesis details for the exact compound mentioned were not directly found, related research provides insight into similar compounds' synthesis methodologies. For instance, the synthesis of similar triazaspiro dodecanone derivatives involves multi-component reactions (MCRs), which are efficient for creating complex molecules in fewer steps. Such processes often involve the cyclization of intermediates under catalyzed conditions to form the desired spiro compounds (Li et al., 2014).

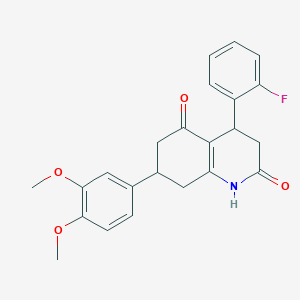

Molecular Structure Analysis

The molecular structure of compounds within this family typically involves spiro linkage between a triaza ring and a dodecane moiety, alongside oxadiazole rings. The X-ray crystallography and NMR techniques are crucial for elucidating these complex structures, confirming the presence of the spiro linkage and the positions of various substituents on the rings. Such structural analyses underpin understanding the compound's reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of these compounds often involves interactions at the oxadiazole and triaza rings. For example, oxadiazole derivatives can participate in radical-based reactions to afford a variety of functionalized products, showcasing the versatility and reactivity of the oxadiazole moiety in facilitating synthetic transformations (Qin & Zard, 2015).

Scientific Research Applications

Antimicrobial Activities

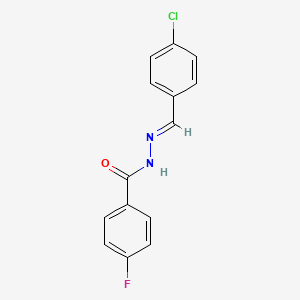

9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one, as part of the oxadiazole and triazole derivatives, has been researched for its potential antimicrobial properties. A study by (El-masry et al., 2000) on benzimidazole derivatives, which include oxadiazole and triazole compounds, revealed significant antimicrobial activities. Similarly, (Sharma et al., 2014) and (Bayrak et al., 2009) found notable antibacterial and antifungal activities in similar compounds.

Chemical Synthesis and Characterization

Research has also focused on the synthesis and characterization of compounds related to 9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one. Studies such as those by (Li et al., 2014) and (Beltrame et al., 1993) have provided insights into the structural aspects and synthesis methodologies of related oxadiazole and triazole derivatives.

Biological Evaluation

Carbazole derivatives, closely related to the chemical , have been synthesized and biologically evaluated for their antimicrobial and anticancer properties, as explored by (Sharma et al., 2014) and (Perupogu et al., 2020). These studies indicate a potential for anticancer activity in similar compounds.

Corrosion Inhibition

In addition to biomedical applications, compounds like 9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one have been studied for their potential in corrosion inhibition. (Ammal et al., 2018) investigated similar oxadiazole derivatives for their effectiveness in protecting mild steel in acidic environments, suggesting a utility in industrial applications.

Mechanism of Action

Future Directions

properties

IUPAC Name |

10-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,10-triazaspiro[5.6]dodecan-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O2/c1-4-21-8-7-16(6-5-15(21)22)12-20(10-9-19(16)3)11-14-18-17-13(2)23-14/h4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNVXGCVDCXFND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CCC1=O)CN(CCN2C)CC3=NN=C(O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-YL)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)

![5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate](/img/structure/B5557935.png)

![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5557936.png)

![N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)

![3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5557957.png)

![1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine](/img/structure/B5557967.png)

![2-[(4-bromo-1-naphthyl)oxy]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5557993.png)

![3,3'-thiobis(7H-benzo[de]anthracen-7-one)](/img/structure/B5558007.png)